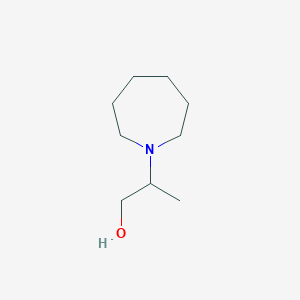
2-(Azepan-1-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azepan-1-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and propanol, a three-carbon alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azepane with propylene oxide under basic conditions to form the desired product. Another method includes the reduction of 2-(Azepan-1-yl)propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(Azepan-1-yl)propan-1-one. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(Azepan-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(Azepan-1-yl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of 2-(Azepan-1-yl)propan-1-one back to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 2-(Azepan-1-yl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(Azepan-1-yl)propan-1-one
Reduction: this compound
Substitution: 2-(Azepan-1-yl)propyl chloride
科学研究应用
2-(Azepan-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 2-(Azepan-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with other molecules. Additionally, the azepane ring structure may contribute to its binding affinity and specificity for certain molecular targets.
相似化合物的比较
2-(Azepan-1-yl)propan-1-ol can be compared with other similar compounds, such as:
2-(Azepan-1-yl)ethanol: This compound has a similar structure but with a shorter carbon chain. It may exhibit different physical and chemical properties due to the difference in chain length.
2-(Piperidin-1-yl)propan-1-ol: This compound contains a six-membered piperidine ring instead of the seven-membered azepane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
2-(Morpholin-1-yl)propan-1-ol: This compound has a morpholine ring, which includes an oxygen atom in the ring structure. The presence of oxygen can influence the compound’s polarity and solubility.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
2-(azepan-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-9(8-11)10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 |
InChI 键 |
DMVURVSECUGKHN-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)N1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




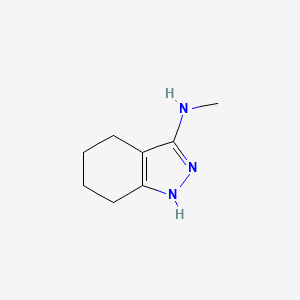
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
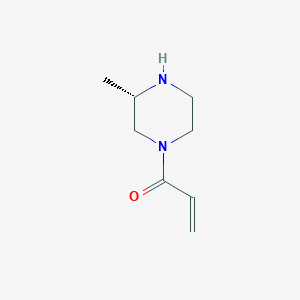

![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
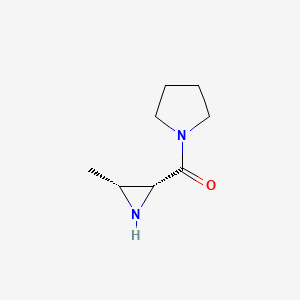
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)

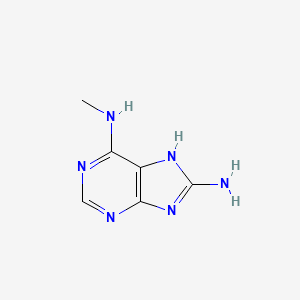
![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
